

chemical and physical properties of 4-phenoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyaniline*

Cat. No.: *B8288346*

[Get Quote](#)

An In-depth Technical Guide to 4-**Phenoxyaniline**: Properties, Synthesis, and Applications

Introduction

4-Phenoxyaniline, also known as 4-aminodiphenyl ether, is an aromatic organic compound with the chemical formula $C_{12}H_{11}NO$.^{[1][2]} It is characterized by an aniline core substituted with a phenoxy group at the para position. This bifunctional molecule serves as a versatile intermediate in the synthesis of a wide range of commercially significant products, including dyes, pigments, pharmaceuticals, and high-performance polymers.^{[3][4]} Its unique chemical structure allows for various reactions, making it a valuable building block in organic synthesis.^[2] This guide provides a comprehensive overview of the chemical and physical properties of 4-**phenoxyaniline**, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug development.

Chemical and Physical Properties

4-**Phenoxyaniline** is typically a white to light yellow or brown to green-brown crystalline solid or powder at room temperature.^{[1][2][5]} It possesses a faint, amine-like odor.^[1] The compound is stable under normal temperatures and pressures.^[6]

Quantitative Data

The key physical and chemical properties of 4-**phenoxyaniline** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₁ NO	[2][3]
Molecular Weight	185.22 g/mol	[7][8]
CAS Number	139-59-3	[1][2][5]
Melting Point	70-86 °C	[1][3][5][9][10]
Boiling Point	320 °C at 760 mmHg; 140 °C at 2.25-3.0 mmHg	[5][6][10]
Density	~1.1 g/cm ³	[6]
Water Solubility	< 1 g/L at 20 °C	[1][6][10]
Solubility in Organic Solvents	Soluble in ethanol, acetone, ether, isopropanol, toluene, and 1,2-dichloroethane.[1][2] [10]	
pKa	4.75 ± 0.10 (Predicted)	[1][5]
LogP	2.36	[6]
Flash Point	155.8 ± 16.4 °C	[6]

Experimental Protocols

Synthesis of 4-Phenoxyaniline

A common method for the synthesis of **4-phenoxyaniline** involves the reduction of 4-nitrophenyl phenyl ether.[1] An alternative approach is the Ullmann condensation.

1. Reduction of 4-Nitrophenyl Phenyl Ether

This protocol describes the synthesis of **p-phenoxyaniline** from (4-nitro-phenyl)-phenyl ether using hydrazine monohydrate as the reducing agent and graphite powder as a catalyst.

- Materials:

- (4-nitro-phenyl)-phenyl ether

- Hydrazine monohydrate

- Graphite powder (325 mesh)

- Ethanol

- Procedure:

- In a reaction vessel, dissolve (4-nitro-phenyl)-phenyl ether in ethanol.

- Add graphite powder as a catalyst to the solution.

- Add hydrazine monohydrate to the mixture.

- Heat the reaction mixture. The reaction is typically complete within 2 hours.

- Monitor the progress of the reaction using an appropriate technique (e.g., TLC).

- Upon completion, the product can be isolated and purified. This method has a reported yield of 87%.[\[1\]](#)

2. Ullmann Condensation

This procedure details the synthesis of a diaryl ether, which can be adapted for 4-**phenoxyaniline**, using an Ullmann-type coupling reaction.

- Materials:

- An appropriate iodobenzene derivative (e.g., 4-iodoaniline) and phenol (or 4-aminophenol and iodobenzene)

- Copper(II) glycinate monohydrate (catalyst)

- Potassium hydroxide (KOH)

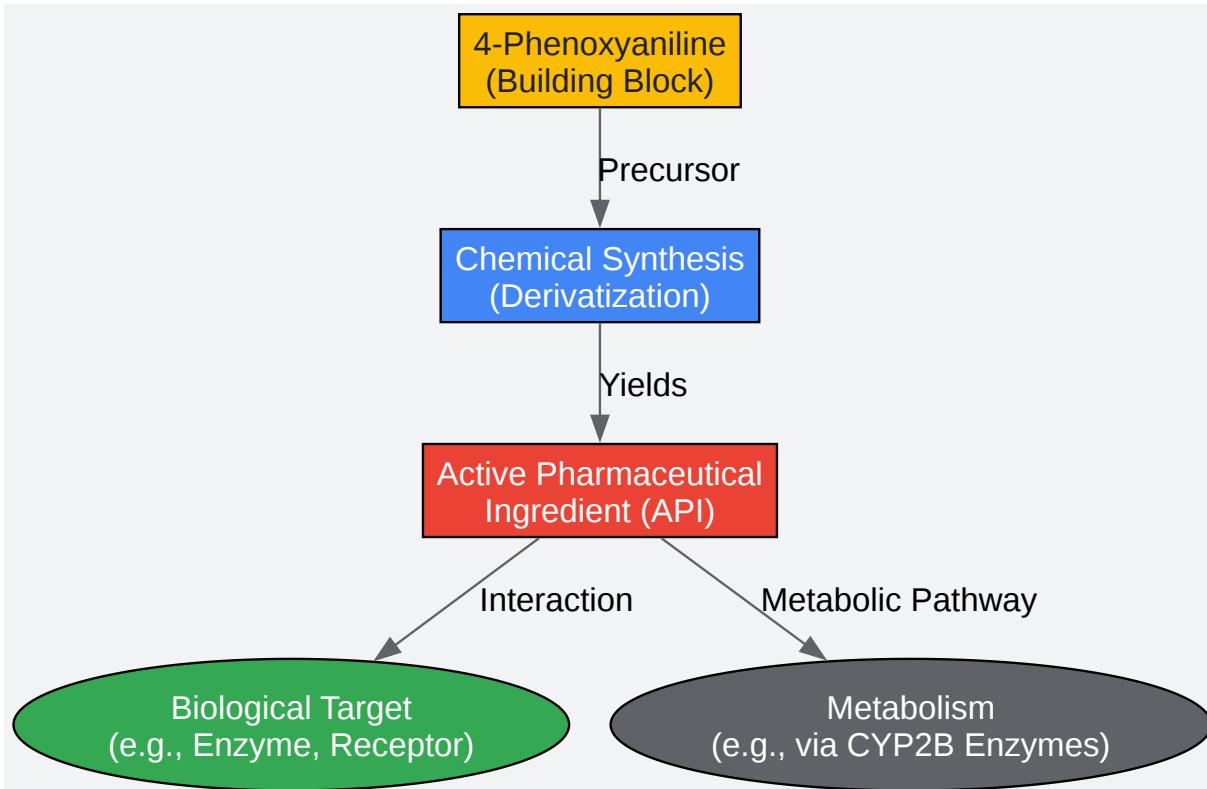
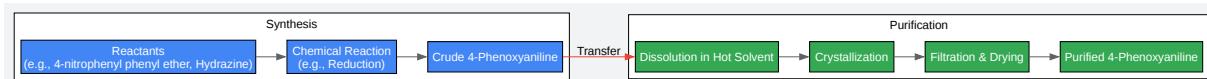
- Dry Dimethyl sulfoxide (DMSO)

- Ethyl acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Hexane
- Procedure:
 - To a stirred solution of the iodo-aromatic compound (1.0 mmol) and the phenolic compound (1.0 mmol) in dry DMSO (2.0 ml), add the Cu catalyst (0.02 mmol) and KOH (2.0 equiv).[\[11\]](#)
 - Heat the reaction mixture at 80 °C for 8 hours, monitoring the reaction's progress by TLC.[\[11\]](#)
 - After cooling to room temperature, separate the precipitated catalyst by filtration.[\[11\]](#)
 - Dilute the filtrate with ethyl acetate (10 ml).[\[11\]](#)
 - Wash the organic layer with water and dry it over anhydrous Na_2SO_4 .[\[11\]](#)
 - Evaporate the solvent under vacuum to obtain the crude product.[\[11\]](#)
 - Purify the crude product by column chromatography using hexane as the eluent to yield the final product.[\[11\]](#)

Purification

Crystallization is a common method for the purification of 4-**phenoxyaniline**.

- Procedure:
 - Dissolve the crude 4-**phenoxyaniline** in a minimal amount of hot water.[\[1\]](#)[\[5\]](#)
 - Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization.
 - Collect the crystals by filtration.



- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals.

Applications in Drug Development and Biological Interactions

4-Phenoxyaniline is a significant intermediate in the pharmaceutical industry.^{[3][4]} Its structure is a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-cancer agents.^[3] The phenoxy aniline moiety can be found in molecules designed to interact with specific biological targets.

Furthermore, studies have investigated the interaction of 4-**phenoxyaniline** analogues with metabolic enzymes, such as the cytochrome P450 family, specifically CYP2B enzymes.^[12] These enzymes are crucial for the metabolism of xenobiotics. Understanding how compounds like **4-phenoxyaniline** and its derivatives interact with these enzymes is vital in drug development for predicting metabolic pathways and potential drug-drug interactions.^[12] For instance, N-acyl derivatives of **4-phenoxyaniline** have been used as spin labels to study interactions with proteins like bovine serum albumin.^[13]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 139-59-3: 4-Phenoxyaniline | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]
- 6. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsoc [chemsrc.com]
- 7. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-苯氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. 4-Phenoxyaniline, 97% | Fisher Scientific [fishersci.ca]
- 11. 4-Phenoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interaction of N-acyl derivative of 4-phenoxyaniline spin label with bovine serum albumin in water and in trehalose solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [chemical and physical properties of 4-phenoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8288346#chemical-and-physical-properties-of-4-phenoxyaniline\]](https://www.benchchem.com/product/b8288346#chemical-and-physical-properties-of-4-phenoxyaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com